![molecular formula C25H31N5O3S B2881254 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 1021249-91-1](/img/structure/B2881254.png)

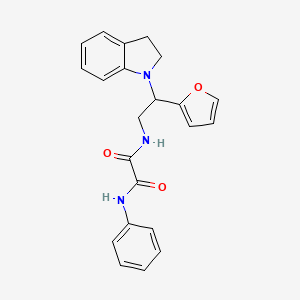

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

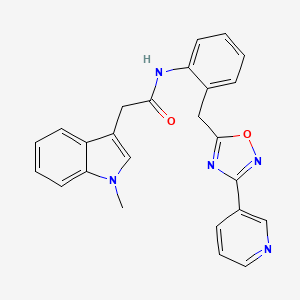

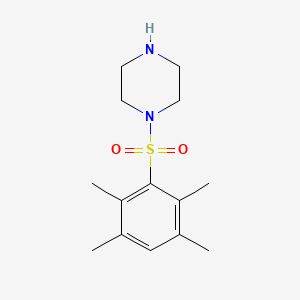

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This series of compounds was identified from previous lead optimization efforts, which paired a new ether-based scaffold with a novel sulfone-based head group .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl group, and a 4-ethylpiperazin-1-yl group . Unfortunately, the exact molecular structure analysis is not available in the retrieved papers.科学的研究の応用

Neuropharmacology

GIRK Channel Activation: This compound has been characterized as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in regulating neuronal excitability and have been implicated in various physiological processes. The activation of these channels by the compound could have therapeutic implications for neurological conditions such as epilepsy, pain perception, and anxiety .

Cardiac Therapeutics

Heart Rate Regulation: GIRK channels, particularly the GIRK1/2 subtype, are also present in cardiac atrial myocytes and are involved in heart rate regulation . The compound’s ability to activate these channels suggests potential applications in developing treatments for arrhythmias and other heart rate disorders.

Drug Metabolism and Pharmacokinetics (DMPK)

Metabolic Stability Improvement: The compound has shown improved metabolic stability over prototypical urea-based compounds in tier 1 DMPK assays . This indicates its potential as a more stable pharmacological tool in drug development, with implications for the design of long-lasting therapeutic agents.

Pain Management

Analgesic Potential: Due to its role in modulating GIRK channels, which are involved in pain perception, the compound could be explored as a novel analgesic . Its selective activation of neuronal GIRK channels could lead to new pain management strategies with fewer side effects compared to traditional pain medications.

Psychiatry

Anxiety and Addiction Treatment: GIRK channel modulators have been studied for their roles in anxiety and reward/addiction pathways . The compound’s selectivity for GIRK1/2 channels could make it a valuable chemical probe in psychiatric research, potentially leading to new treatments for anxiety disorders and addiction.

Endocrine Research

Endocrine Tissue Function: GIRK channels are expressed in various endocrine tissues, and their activation affects hormone secretion and endocrine function . Research into the compound’s effects on these channels could advance our understanding of endocrine disorders and pave the way for novel therapeutic approaches.

Molecular Biology

Chemical Probe Development: As a selective GIRK1/2 activator, the compound serves as a chemical probe to study the biological functions of GIRK channels . It can be used to dissect the roles of these channels in cellular signaling pathways and physiological processes at the molecular level.

Synthetic Chemistry

Lead Optimization: The discovery and characterization of this compound resulted from lead optimization efforts, highlighting its role in the development of new scaffolds for drug discovery . Its synthesis could inspire the design of other compounds with improved pharmacological properties.

Each of these applications demonstrates the compound’s versatility and potential impact across multiple scientific disciplines. The ongoing research and development of such compounds continue to contribute significantly to the advancement of medical science and therapeutic interventions.

RSC Medicinal Chemistry RSC Medicinal Chemistry, DOI:10.1039/D1MD00129A

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4) . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation . The activation of these channels results in the inward rectification of potassium, which in turn leads to the hyperpolarization of the cell membrane and a decrease in cell excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. GIRK channels play a crucial role in various physiological processes and are potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by this compound leads to the hyperpolarization of the cell membrane and a decrease in cell excitability . This can have various effects at the molecular and cellular levels, depending on the specific cell type and the physiological context.

特性

IUPAC Name |

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(4-ethylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O3S/c1-4-28-10-12-29(13-11-28)25(31)21-15-22(19-7-5-17(2)6-8-19)26-24-23(21)18(3)27-30(24)20-9-14-34(32,33)16-20/h5-8,15,20H,4,9-14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJPVUHORPZINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-propan-2-yloxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2881177.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2881183.png)